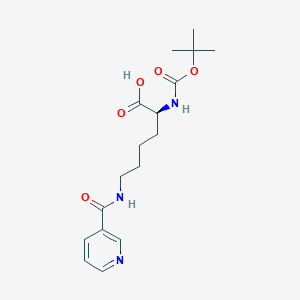

Boc-Lys(Nicotinoyl)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nε-nicotinoyl-L-lysine

This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of Nα-(tert-Butoxycarbonyl)-Nε-nicotinoyl-L-lysine, a valuable derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the described protocols, ensuring a thorough understanding for successful implementation.

Introduction: The Significance of Orthogonally Protected Lysine Derivatives

Lysine, with its primary ε-amino group, is a frequent site for post-translational modifications and a key residue for the conjugation of peptides to other molecules.[1] The selective modification of this side chain is paramount in the synthesis of complex peptides and bioconjugates. To achieve this, orthogonal protection strategies are employed, where the α-amino group and the ε-amino group are protected with groups that can be removed under different conditions.[2] Nα-Boc-Nε-nicotinoyl-L-lysine is an example of such a derivative, where the acid-labile Boc group protects the α-amine, and the stable nicotinoyl group modifies the ε-amine. The nicotinoyl moiety can introduce unique properties to a peptide, such as altered solubility, potential for metal coordination, and specific biological interactions.[3]

Synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine: A Two-Step Approach

The synthesis of the target compound is logically approached in two main stages: first, the preparation of the Nα-Boc-L-lysine (Boc-Lys-OH) starting material, followed by the selective nicotinoylation of the ε-amino group.

Part 1: Synthesis of Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)

The initial step involves the selective protection of the α-amino group of L-lysine with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, often accomplished using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The ε-amino group, being more nucleophilic, can also react, but careful control of stoichiometry and reaction conditions can favor the desired product. A more robust method involves the use of a copper complex to temporarily protect the α-amino and carboxyl groups, allowing for selective protection of the ε-amino group, followed by removal of the copper. However, for the synthesis of Nα-Boc-L-lysine, direct protection is often sufficient.

Experimental Protocol: Synthesis of Boc-Lys-OH

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water. | Dioxane helps to solubilize the (Boc)₂O, while water is necessary to dissolve the lysine salt. |

| 2. pH Adjustment | Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of 1 M NaOH solution. | The reaction requires a basic environment to deprotonate the amino groups, making them nucleophilic. The ε-amino group (pKa ~10.5) will be significantly deprotonated at this pH. |

| 3. Boc Protection | Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in 1,4-dioxane to the cooled lysine solution with vigorous stirring. | (Boc)₂O is the Boc-protecting reagent. A slight excess ensures complete reaction with the α-amino group. Slow addition and cooling help to control the exothermic reaction and minimize side products. |

| 4. Reaction | Allow the reaction mixture to warm to room temperature and stir overnight. | This ensures the reaction goes to completion. |

| 5. Work-up | Concentrate the reaction mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with a cold 4 M KHSO₄ solution. | Acidification protonates the carboxyl group and any unreacted amino groups, preparing the product for extraction. |

| 6. Extraction | Extract the acidified solution with ethyl acetate (3 x volumes). | The Boc-protected lysine is more soluble in the organic phase, allowing for its separation from inorganic salts and unreacted lysine. |

| 7. Drying & Isolation | Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Lys-OH as a white solid. | This removes residual water from the organic phase and isolates the final product. |

Part 2: Synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine

With the α-amino group protected, the ε-amino group of Boc-Lys-OH is now available for selective acylation with a nicotinoyl group. This is typically achieved through an amide bond formation reaction using nicotinic acid and a coupling agent, or by using a more reactive nicotinic acid derivative like nicotinoyl chloride. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) is a common and effective method that minimizes side reactions and racemization.[4]

Experimental Protocol: Nicotinoylation of Boc-Lys-OH

| Step | Procedure | Rationale |

| 1. Dissolution | Dissolve Boc-Lys-OH (1 equivalent) and nicotinic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF). | DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated species. |

| 2. Activation | To the solution, add 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents). | HOBt reacts with the EDC-activated carboxylic acid to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea intermediate. EDC is a water-soluble carbodiimide that facilitates the amide bond formation. |

| 3. Base Addition | Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the reaction mixture and stir at room temperature. | DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to maintain a basic environment for the coupling reaction. |

| 4. Reaction | Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | The reaction is typically complete within this timeframe. TLC can be used to track the consumption of the starting material. |

| 5. Work-up | Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. | The acidic wash removes unreacted base (DIPEA). The basic wash removes unreacted nicotinic acid and HOBt. The brine wash removes residual water. |

| 6. Drying & Isolation | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. | This isolates the crude Nα-Boc-Nε-nicotinoyl-L-lysine. |

Purification of Nα-Boc-Nε-nicotinoyl-L-lysine

The crude product obtained from the synthesis will likely contain some impurities, such as unreacted starting materials or by-products from the coupling reaction. Purification is essential to obtain a high-purity final product. The most common method for purifying such compounds is column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography

| Step | Procedure | Rationale |

| 1. Column Preparation | Prepare a silica gel column packed in a suitable solvent system, such as a mixture of dichloromethane (DCM) and methanol (MeOH). | Silica gel is a polar stationary phase that will separate compounds based on their polarity. The choice of solvent system is critical for achieving good separation. |

| 2. Sample Loading | Dissolve the crude product in a minimal amount of the eluent and load it onto the column. | This ensures the sample is applied to the column in a concentrated band, leading to better separation. |

| 3. Elution | Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., 0% to 10% MeOH in DCM). | A gradient elution is often used to effectively separate compounds with different polarities. The less polar impurities will elute first, followed by the desired product. |

| 4. Fraction Collection | Collect fractions and monitor them by TLC to identify those containing the pure product. | TLC allows for rapid analysis of the fractions to determine which ones contain the desired compound. |

| 5. Isolation | Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Nα-Boc-Nε-nicotinoyl-L-lysine as a solid. | This isolates the final, purified product. |

Characterization of Nα-Boc-Nε-nicotinoyl-L-lysine

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final product. The spectra should be consistent with the expected structure of Nα-Boc-Nε-nicotinoyl-L-lysine.

Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Nicotinoyl-H | ~9.0, 8.7, 8.2, 7.4 | m | 4H |

| NH (nicotinamide) | ~6.5-7.5 | br s | 1H |

| NH (Boc) | ~5.0-5.5 | d | 1H |

| α-CH | ~4.2-4.4 | m | 1H |

| ε-CH₂ | ~3.3-3.5 | q | 2H |

| β, γ, δ-CH₂ | ~1.3-1.9 | m | 6H |

| Boc (CH₃)₃ | ~1.45 | s | 9H |

Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):

| Carbon(s) | Expected Chemical Shift (ppm) |

| C=O (carboxyl) | ~175-178 |

| C=O (nicotinamide) | ~165-168 |

| C=O (Boc) | ~155-157 |

| Nicotinoyl-C | ~123-153 |

| C (Boc) | ~80 |

| α-CH | ~53-55 |

| ε-CH₂ | ~39-41 |

| β, γ, δ-CH₂ | ~22-32 |

| Boc (CH₃)₃ | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

-

Expected Molecular Weight: C₁₇H₂₅N₃O₅ = 351.40 g/mol

-

Expected [M+H]⁺ ion: m/z = 352.18

High-Performance Liquid Chromatography (HPLC)

Analytical reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the final product. A single sharp peak is indicative of a high-purity compound.

Workflow and Pathway Diagrams

To visually summarize the entire process, the following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.

Caption: Chemical synthesis pathway of this compound.

Caption: Overall experimental workflow from synthesis to analysis.

Conclusion and Best Practices

The synthesis and purification of Nα-Boc-Nε-nicotinoyl-L-lysine is a multi-step process that requires careful attention to reaction conditions and purification techniques. By following the detailed protocols and understanding the rationale behind each step, researchers can successfully prepare this valuable compound for their specific applications in peptide synthesis and drug discovery.

Key considerations for success include:

-

Use of anhydrous solvents and reagents , particularly for the coupling reaction, to prevent unwanted side reactions.

-

Careful monitoring of the reaction progress by TLC to ensure completion and identify any potential issues.

-

Thorough purification by column chromatography to remove impurities that could interfere with subsequent applications.

-

Comprehensive characterization using NMR, MS, and HPLC to confirm the identity and purity of the final product.

This guide provides a solid foundation for the synthesis and purification of Nα-Boc-Nε-nicotinoyl-L-lysine. As with any chemical synthesis, optimization of reaction conditions and purification methods may be necessary depending on the scale of the reaction and the specific equipment available.

References

-

Azevedo, C., & S-ado, A. (2015). Why always lysine? The ongoing tale of one of the most modified amino acids. Journal of Biological Chemistry, 290(52), 30836-30844. [Link]

-

Li, H., et al. (2013). Electronic Supplementary Information for Design and self-assembly of amphiphilic peptide dendron-jacketed polysaccharide polymers into available nanomaterials. Polymer Chemistry. [Link]

-

PubChem. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances, 9(13), 7195-7203. [Link]

-

SpectraBase. (n.d.). Boc-Lys-OH. Retrieved from [Link]

- Azevedo, C., & Saiardi, A. (2015). Why always lysine? The ongoing tale of one of the most modified amino acids. Journal of biological chemistry, 290(52), 30836–30844.

- BenchChem. (n.d.). A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applications.

- ChemicalBook. (n.d.). Boc-Lys(Boc)-OH synthesis. Retrieved from a relevant ChemicalBook synthesis page.

- Chem-Impex. (n.d.). Nα-Boc-Nε-nicotinoyl-L-lysine.

- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A new, very efficient, and mild procedure for the synthesis of amides. Organic letters, 4(4), 553–555.

- Li, H., et al. (2013).

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- PubChem. (n.d.). Fmoc-Lys(Boc)-OH.

- Sigma-Aldrich. (n.d.). Boc-Lys-OH. Retrieved from a relevant Sigma-Aldrich product page.

- SpectraBase. (n.d.). Boc-Lys-OH.

Sources

- 1. epsilon-tert-Butyloxycarbonyl-lysine | C11H22N2O4 | CID 2733284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bmse000043 L-Lysine at BMRB [bmrb.io]

An In-Depth Technical Guide to Boc-Lys(Nicotinoyl)-OH: Physicochemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(tert-Butoxycarbonyl)-Nε-(nicotinoyl)-L-lysine, commonly abbreviated as Boc-Lys(Nicotinoyl)-OH, is a specialized amino acid derivative that serves as a critical building block in the fields of peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its applications in drug development. The unique structure of this compound, featuring an acid-labile Boc protecting group on the α-amino group and a nicotinoyl moiety on the ε-amino group of the lysine side chain, offers distinct advantages for the synthesis of complex peptides and targeted drug candidates. The nicotinoyl group, derived from nicotinic acid (Vitamin B3), can introduce unique properties to the final peptide, such as altered solubility, potential for metal chelation, and specific biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties dictate its handling, reactivity, and analytical characterization.

Core Properties and Specifications

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₅N₃O₅ | - |

| Molecular Weight | 351.40 g/mol | - |

| CAS Number | 14609-04-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 138 °C | [1] |

| Boiling Point (Predicted) | 623.2 ± 55.0 °C | - |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | - |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Soluble in organic solvents such as DMF and DCM. | [2][3] |

| Storage Conditions | 2-8°C | [1] |

Spectroscopic Data

While specific, experimentally derived spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include the characteristic resonances for the tert-butyl protons of the Boc group (around 1.4 ppm), the lysine backbone and side-chain protons, and the aromatic protons of the nicotinoyl group (in the range of 7.5-9.0 ppm).

-

¹³C NMR: The spectrum would show signals corresponding to the carbonyl carbons of the Boc and nicotinoyl groups, the carboxylic acid, the quaternary carbon of the Boc group, the aliphatic carbons of the lysine chain, and the aromatic carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amide and carbamate groups, C=O stretching of the carboxylic acid, amide, and carbamate groups, and C-N stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (351.40 g/mol ), along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound involves a two-step process: the selective protection of the α-amino group of L-lysine with a Boc group, followed by the acylation of the ε-amino group with nicotinic acid.

Synthetic Workflow

Sources

A Comprehensive Technical Guide to the Solubility of Boc-Lys(Nicotinoyl)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nε-nicotinoyl-L-lysine, commonly abbreviated as Boc-Lys(Nicotinoyl)-OH, is a specialized amino acid derivative of significant interest in the fields of peptide synthesis and drug development. Its unique structure, featuring a temporary Boc protecting group on the alpha-amino group and a nicotinoyl moiety on the side-chain, makes it a valuable building block for creating complex peptides and other bioactive molecules. The nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), can introduce unique properties into a peptide, such as altered polarity, potential for specific biological interactions, and improved pharmacokinetic profiles.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of its solubility characteristics, the underlying physicochemical principles, and practical guidance for its handling and application.

Physicochemical Properties Governing Solubility

The solubility of a molecule is dictated by a delicate balance of intermolecular forces between the solute and the solvent. For this compound, several key structural features influence its solubility profile:

-

The Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group. Its presence generally increases the solubility of amino acids in nonpolar organic solvents compared to their unprotected counterparts.

-

The Nicotinoyl Group: The nicotinoyl group, a pyridinecarbonyl moiety, introduces a degree of aromaticity and polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

The Carboxylic Acid: The free carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor.

-

The Lysine Backbone: The aliphatic portion of the lysine side chain contributes to its nonpolar character.

The interplay of these groups results in a molecule with both lipophilic and polar characteristics, leading to a nuanced solubility profile across a range of organic solvents.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a combination of supplier information, data from closely related analogues, and insights from synthesis procedures allows for the construction of a reliable qualitative and semi-quantitative solubility profile.

| Solvent | Chemical Formula | Type | Predicted Solubility of this compound | Rationale & Supporting Evidence |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | The optical rotation of Nα-Boc-Nε-nicotinoyl-L-lysine has been measured in DMF, which necessitates its solubility in this solvent.[1][2] DMF is an excellent solvent for many polar and nonpolar compounds, and its ability to accept hydrogen bonds facilitates the dissolution of the carboxylic acid and nicotinoyl groups. |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | The optical rotation of the D-isomer, Nα-Boc-Nε-nicotinoyl-D-lysine, is measured in methanol, indicating good solubility.[3] Methanol's ability to act as both a hydrogen bond donor and acceptor makes it effective at solvating the polar functionalities of the molecule. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic molecules, including many protected amino acids. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble | Synthesis procedures for related poly-L-lysine dendrons involving Boc-protected lysine derivatives utilize dichloromethane as a solvent, suggesting good solubility for the monomeric unit.[4] |

| Chloroform | CHCl₃ | Nonpolar | Likely Soluble | The closely related compound Nα-Boc-Nε-Z-L-lysine is reported to be soluble in chloroform.[5] Given the structural similarities, a similar solubility for this compound can be inferred. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Likely Soluble | Ethyl acetate is used as an extraction solvent in the synthesis of Boc-Lys(Boc)-OH, indicating that the compound has sufficient solubility in this solvent for partitioning from an aqueous phase.[4][6] The related Nα-Boc-Nε-Z-L-lysine is also soluble in ethyl acetate.[5] |

| Dioxane | C₄H₈O₂ | Nonpolar Ether | Likely Soluble | Dioxane is used as a co-solvent in the synthesis of Boc-Lys(Boc)-OH, suggesting it is a suitable solvent for this class of compounds.[4][6] |

| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The presence of the large, nonpolar Boc group significantly reduces water solubility compared to unprotected lysine. The related compound Nα-Boc-Nε-Z-L-lysine is noted as being insoluble in water.[5] However, some Boc-protected amino acids exhibit slight water solubility.[7] |

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data for their specific application, the following experimental protocol provides a robust method for its determination.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest (e.g., DMF, Methanol, DCM)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount is not critical, as long as undissolved solid remains after equilibration.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed to pellet all undissolved solid material.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Concentration Determination by HPLC:

-

Prepare a series of accurate dilutions of the supernatant using the same organic solvent.

-

Inject the diluted samples onto an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for detecting the nicotinoyl or Boc group.

-

Quantify the concentration of this compound in the supernatant by comparing the peak areas to a pre-established calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved supernatant from the HPLC data, taking into account the dilution factors.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Implications for Practical Applications

The solubility characteristics of this compound have direct consequences for its use in research and development:

-

Peptide Synthesis: For solid-phase peptide synthesis (SPPS), complete solubilization of the amino acid derivative in the reaction solvent (commonly DMF or DCM) is crucial for efficient coupling to the growing peptide chain on the resin. The good solubility in these solvents facilitates high reaction yields.

-

Purification: The differential solubility of this compound in various solvents can be exploited during purification. For instance, after a synthesis, the product might be soluble in a solvent like ethyl acetate, while certain impurities are not, allowing for separation by filtration. Conversely, precipitation or crystallization from a solvent system in which it has limited solubility can be an effective purification strategy.

-

Formulation: For drug development applications, understanding the solubility in pharmaceutically acceptable solvents is critical for formulating the final active pharmaceutical ingredient (API). While this compound is an intermediate, knowledge of its solubility can inform the development of related compounds intended for therapeutic use.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, particularly polar aprotic solvents like DMF and polar protic solvents like methanol. This solubility profile is a direct result of its molecular structure, which combines the lipophilic Boc group with the polar carboxylic acid and nicotinoyl moieties. This guide provides a foundational understanding of these solubility characteristics, offering both theoretical insights and practical experimental guidance. For researchers and drug developers, a thorough grasp of the solubility of this compound is essential for its successful application in the synthesis of novel peptides and other advanced chemical entities.

References

-

Electronic Supplementary Information for "Dendron-jacketed dextran as a nano-carrier for intracellular drug delivery". Polymer Chemistry, 2013.

-

Chem-Impex. Nα-Boc-Nε-nicotinoyl-D-lysine.

-

Ottokemi. Boc-l-lysine, 99% 13734-28-6 India.

-

ChemicalBook. Boc-Lys(Boc)-OH synthesis.

-

Chem-Impex. Nα-Boc-Nε-nicotinoyl-L-lysine.

-

Chem-Impex. Nα-Fmoc-Nε-nicotinoyl-L-lysine.

-

BenchChem. A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applications.

-

J. Org. Chem. 2003, 68, 24, 9453–9455. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine.

-

Chem-Impex. Nα-Boc-Nε-dimethyl-L-lysine.

-

Chem-Impex. Nα-Boc-Nε-nicotinoil-L-lisina.

Sources

Stability of Boc-Lys(Nicotinoyl)-OH under Acidic and Basic Conditions

An In-depth Technical Guide on the Core:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Nα-tert-Butoxycarbonyl-Nε-nicotinoyl-L-lysine, or Boc-Lys(Nicotinoyl)-OH, is a specialized amino acid derivative crucial for the synthesis of modified peptides and complex bioconjugates in drug development. Its utility is fundamentally dependent on the stability of its two distinct protecting groups—the acid-labile Boc group and the side-chain nicotinoyl amide—under various chemical environments encountered during synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the stability profile of this compound, detailing its degradation pathways under both acidic and basic stress conditions. We present the underlying chemical mechanisms, detailed experimental protocols for forced degradation studies, and validated analytical methodologies for monitoring stability. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the integrity and success of their scientific endeavors.

Introduction: The Imperative of Stability

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, antibody-drug conjugates (ADCs), and other complex biomolecules, the use of precisely modified amino acids is paramount. This compound is a key building block, offering a nicotinoyl moiety on the lysine side-chain that can serve as a versatile chemical handle, a metal chelator, or a structural component with specific biological recognition properties.

The success of multi-step synthetic strategies hinges on the principle of orthogonal protection, where one protecting group can be removed selectively without affecting another. This compound embodies this principle, with the Nα-Boc group designed for removal under acidic conditions and the Nε-nicotinoyl amide bond expected to be stable under these same conditions. Conversely, the Boc group is robust in basic media, where the amide bond may become labile.[1][2] A thorough understanding of this stability-lability balance is not merely academic; it is critical for:

-

Process Optimization: Designing efficient and high-yield synthetic routes.

-

Impurity Profiling: Identifying potential degradation products to ensure the safety and purity of the final active pharmaceutical ingredient (API).

-

Formulation Development: Establishing pH and storage conditions that guarantee the long-term stability of the drug substance.

This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Unpacking the Molecular Architecture

The stability of this compound is best understood by examining its constituent parts. Each functional group has distinct chemical properties that dictate its behavior in acidic and basic environments.

Sources

A Comprehensive Technical Guide to High-Purity Boc-Lys(Nicotinoyl)-OH for Researchers and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precision and purity of building blocks are paramount. Among the vast array of modified amino acids, Nα-Boc-Nε-nicotinoyl-L-lysine , commonly referred to as Boc-Lys(Nicotinoyl)-OH , has emerged as a critical reagent. Its unique architecture, featuring a temporary Boc protecting group on the alpha-amino function and a stable nicotinoyl moiety on the side-chain, offers strategic advantages in the construction of complex peptides and targeted therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, quality control, and application of high-purity this compound.

The Strategic Importance of the Nicotinoyl Moiety in Peptide and Drug Design

The incorporation of a nicotinoyl group onto the lysine side-chain is not a trivial modification. The nicotinoyl group, derived from nicotinic acid (Niacin or Vitamin B3), imparts a unique set of physicochemical properties to the amino acid and, consequently, to the resulting peptide or conjugate. The pyridine ring of the nicotinoyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the conformation and binding affinity of the peptide to its biological target.

From a drug development perspective, the nicotinoyl moiety can serve several strategic purposes:

-

Enhanced Biological Activity: The nicotinoyl group can mimic or enhance the interaction of the peptide with its receptor, potentially leading to increased potency.

-

Modulation of Pharmacokinetics: The presence of the nicotinoyl group can alter the solubility, metabolic stability, and overall pharmacokinetic profile of a peptide therapeutic.

-

Targeting and Delivery: The nicotinoyl moiety can be recognized by specific transporters or receptors, facilitating the targeted delivery of peptide-drug conjugates (PDCs) to specific cells or tissues. PDCs are an emerging class of therapeutics that leverage the targeting capabilities of peptides to deliver potent drug payloads.[1][2][3]

-

Bio-inspired Design: Nicotinic acid is a precursor to the essential coenzymes NAD+ and NADP+, which are involved in numerous cellular redox reactions. Incorporating a nicotinoyl group can be a bio-inspired strategy to influence cellular processes. A novel nicotinoyl peptide, nicotinoyl-LVH, for instance, has been shown to enhance collagen synthesis in skin cells, highlighting its potential in cosmetic and therapeutic applications.[4]

Locating and Qualifying Commercial Suppliers of High-Purity this compound

The success of any synthesis employing this compound is fundamentally dependent on the quality of the starting material. Sourcing this reagent from a reputable supplier who can provide comprehensive analytical data is therefore a critical first step. Several chemical suppliers specialize in protected amino acids and peptide synthesis reagents.

Key Supplier Considerations:

-

Purity Specification: Look for suppliers that specify a high purity level, typically ≥97% as determined by High-Performance Liquid Chromatography (HPLC).

-

Comprehensive Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity, identity (confirmed by methods such as NMR and Mass Spectrometry), and other relevant physical properties.

-

Consistency and Traceability: For drug development applications, batch-to-batch consistency and full traceability of the starting materials are non-negotiable.

Below is a comparative table of a key supplier identified for Boc-L-Lys(Nicotinoyl)-OH:

| Supplier | Product Name | CAS Number | Purity (by HPLC) | Molecular Formula | Molecular Weight | Additional Information |

| Chem-Impex International, Inc. | Nα-Boc-Nε-nicotinoyl-L-lysine | 14609-04-2 | ≥ 97% | C₁₇H₂₅N₃O₅ | 351.4 g/mol | Provides information on applications in peptide synthesis and drug development.[5] |

Note: This table is based on publicly available information and researchers should always request a lot-specific Certificate of Analysis before purchase.

In-House Quality Control: A Self-Validating System for Incoming Reagents

Upon receipt of this compound, it is imperative for research and development laboratories to perform their own quality control checks to verify the supplier's specifications and ensure the integrity of the material. This not only validates the quality of the current batch but also establishes a baseline for future purchases.

Experimental Protocol for Quality Control

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Objective: To confirm the purity of the compound and identify any potential impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Chromatographic System:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.

-

Detection: UV detection at a wavelength where the nicotinoyl group and the Boc-protecting group absorb (e.g., 254 nm and 214 nm).

-

-

Analysis: Inject the prepared sample into the HPLC system. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification:

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should exhibit characteristic peaks corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the lysine backbone and side chain, and the aromatic protons of the nicotinoyl group.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum to further confirm the carbon framework of the molecule.

-

3. Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Objective: To verify the molecular weight of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

-

Analysis: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion. The observed molecular weight should match the calculated molecular weight of C₁₇H₂₅N₃O₅ (351.4 g/mol ).

-

Below is a diagram illustrating the recommended in-house quality control workflow.

Caption: In-house quality control workflow for this compound.

The Causality Behind Synthesis: Understanding Potential Impurities

While a detailed, proprietary synthesis protocol from a commercial supplier is often unavailable, a general understanding of the synthetic route to Nα-Boc-Nε-nicotinoyl-L-lysine provides valuable insight into potential impurities. A common synthetic pathway involves the selective acylation of the ε-amino group of Nα-Boc-L-lysine with an activated form of nicotinic acid.

Plausible Synthetic Approach:

-

Starting Material: High-purity Nα-Boc-L-lysine.

-

Activation of Nicotinic Acid: Nicotinic acid is activated to facilitate the amide bond formation. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, or by converting it to an acid chloride.

-

Coupling Reaction: The activated nicotinic acid is then reacted with Nα-Boc-L-lysine under basic conditions to yield the desired product.

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to remove unreacted starting materials, coupling byproducts (e.g., dicyclohexylurea if DCC is used), and any side products.

Potential Impurities to Consider:

-

Unreacted Nα-Boc-L-lysine: Incomplete reaction will lead to the presence of the starting material.

-

Di-acylated byproducts: Although less likely due to the protection of the α-amino group, side reactions could potentially occur.

-

Residual coupling reagents and byproducts: These are common process-related impurities that must be removed during purification.

-

Enantiomeric impurities: The presence of the D-isomer, Boc-D-Lys(Nicotinoyl)-OH, would be a critical impurity in chiral applications and should be assessed by chiral HPLC if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based solid-phase peptide synthesis. The Boc group on the α-amino position is acid-labile and is removed at each cycle of amino acid addition, while the nicotinoyl group on the ε-amino group is stable to the acidic conditions used for Boc deprotection.

Below is a diagram illustrating the incorporation of this compound into a growing peptide chain during SPPS.

Caption: Workflow for incorporating this compound in SPPS.

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of complex peptides and the development of innovative peptide-based therapeutics. Its unique structural features, conferred by the nicotinoyl moiety, offer exciting possibilities for enhancing biological activity and achieving targeted drug delivery. By carefully selecting suppliers, implementing rigorous in-house quality control, and understanding the nuances of its application in peptide synthesis, researchers can confidently leverage the full potential of this important reagent in their scientific endeavors.

References

- Fu, Z., Chen, H., et al. (2022). Peptide-Drug Conjugates (PDCs) for targeted cancer therapy. Journal of Controlled Release, 341, 357-369.

- Kim, H. S., et al. (2016). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Journal of Applied Biological Chemistry, 59(3), 239-242.

- Nestor, J. J. (2009). The medicinal chemistry of peptides. Current Medicinal Chemistry, 16(33), 4399-4418.

- Wang, L., et al. (2023). Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. Acta Pharmaceutica Sinica B, 13(1), 1-17.

- Patil, N. A. (2022). Conjugation approaches for peptide-mediated delivery of oligonucleotides therapeutics. Australian Journal of Chemistry, 75(2), 24-33.

- Kasheverov, I. E., et al. (2003). Naturally occurring and synthetic peptides acting on nicotinic acetylcholine receptors. Current Medicinal Chemistry, 10(14), 1287-1303.

- Shoman, M. E., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Medicinal Chemistry Research, 29(4), 664-676.

- Angelini, A., et al. (2023). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 28(13), 5081.

- Zhang, P., et al. (2014). Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. Pharmaceutical Research, 31(8), 1987-2001.

Sources

- 1. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for Boc-Lys(Nicotinoyl)-OH in Advanced Bioconjugation Techniques

Introduction: The Strategic Advantage of the Nicotinoyl Moiety in Bioconjugation

In the landscape of bioconjugation, the choice of protecting groups and functional moieties is paramount to achieving site-specific modifications and desired biological outcomes. While standard lysine-protecting groups like Boc and Fmoc are workhorses in peptide synthesis, the introduction of specialized side-chain modifications offers a gateway to novel functionalities. Boc-Lys(Nicotinoyl)-OH emerges as a sophisticated building block, integrating the acid-labile Boc group for α-amino protection with a nicotinoyl group on the ε-amino side chain. This unique combination provides a strategic advantage for researchers in peptide chemistry and drug development.

The nicotinoyl group, derived from nicotinic acid (Niacin or Vitamin B3), is not merely a protecting group but an active functional moiety. Its incorporation into peptides and other biomolecules can impart unique properties, such as enhanced cell permeability, improved biological activity, and the potential for targeted delivery. For instance, nicotinoyl-fused peptides have been shown to enhance collagen synthesis in skin cells, highlighting the bioactive nature of this moiety.[1] This dual role—as a stable protecting group during synthesis and a functional enhancer in the final conjugate—makes this compound a compelling tool for developing next-generation bioconjugates.

This guide provides a comprehensive overview of the applications of this compound, detailing its physicochemical properties, and offering step-by-step protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation strategies. The methodologies described herein are grounded in established principles of peptide chemistry and bioconjugation, providing a robust framework for researchers to explore the full potential of this versatile reagent.

Physicochemical Properties and Handling

Understanding the properties of this compound is crucial for its effective use. While extensive data for this specific derivative is not widely published, we can infer its properties based on related compounds like Boc-Lys(Boc)-OH and other nicotinic acid derivatives.

| Property | Anticipated Value/Characteristic | Rationale and Handling Recommendations |

| Molecular Formula | C₁₇H₂₅N₃O₅ | Based on the structures of Boc-lysine and nicotinic acid. |

| Molecular Weight | ~351.4 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical appearance for protected amino acid derivatives. |

| Solubility | Soluble in DMF, DCM, and aqueous base. | Similar to other Boc-protected amino acids. Use DMF or DCM for SPPS. |

| Storage | Store at -20°C, desiccated. | Protect from moisture and heat to prevent degradation of the Boc group. |

Application I: Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is its incorporation into peptide sequences via Boc-strategy SPPS. The nicotinoyl group is stable to the acidic conditions used for Boc deprotection, allowing for its seamless integration into the peptide chain.

Causality Behind Experimental Choices in Boc-SPPS

-

Boc vs. Fmoc Strategy: The Boc strategy is often preferred for synthesizing complex or hydrophobic peptides, as the repeated acid treatment for Boc deprotection helps to solvate the growing peptide chain and reduce aggregation.[2]

-

Choice of Coupling Reagents: Reagents like HBTU, HATU, or DIC/HOBt are used to activate the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation. The choice depends on factors like the steric hindrance of the amino acids being coupled and the desired reaction kinetics.

-

Neutralization Step: After Boc deprotection with an acid like TFA, the protonated N-terminal amine must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to allow it to act as a nucleophile in the subsequent coupling reaction.[3][4]

Workflow for Boc-SPPS Incorporation of this compound

Caption: Boc-SPPS workflow for peptide synthesis.

Detailed Protocol for SPPS

Materials:

-

Merrifield or other suitable resin

-

Boc-protected amino acids

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., DIC/HOBt)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[3]

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.[3][4]

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 2 x 5 minutes.[4]

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-7 for each amino acid in the peptide sequence.

-

Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step (step 6).

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail such as HF or TFMSA with appropriate scavengers.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Application II: Bioconjugation to the Nicotinoyl-Modified Peptide

The ε-amino group of the lysine is acylated with the nicotinoyl group, which is generally stable. However, the pyridine ring of the nicotinoyl group introduces a site for potential post-synthetic modification or specific interactions. While direct covalent conjugation to the nicotinoyl ring is not a standard bioconjugation reaction, its presence can be leveraged in other ways:

-

Metal-Coordination Chemistry: The nitrogen atom in the pyridine ring of the nicotinoyl group can act as a ligand for metal ions. This property can be exploited for the development of metallopeptides with catalytic or imaging applications.

-

Enhanced Biological Interactions: The nicotinoyl moiety can participate in hydrogen bonding and π-π stacking interactions, potentially enhancing the binding affinity of the peptide to its biological target.[5]

-

Drug Delivery Vector: The nicotinic acid structure is recognized by certain transporters in the body. Incorporating a nicotinoyl group could potentially be used to enhance the transport of the peptide across biological barriers, such as the blood-brain barrier.[5]

Workflow for Post-Synthetic Modification (Hypothetical)

Caption: Potential applications of nicotinoyl-modified peptides.

Conclusion: A Versatile Tool for Innovative Bioconjugate Design

This compound represents a valuable addition to the toolbox of peptide chemists and drug developers. Its unique structure allows for the straightforward synthesis of peptides containing a bioactive nicotinoyl moiety. This opens up new avenues for designing bioconjugates with enhanced therapeutic properties, improved targeting, and novel functionalities. The protocols and insights provided in this guide serve as a starting point for researchers to explore the exciting possibilities offered by this specialized amino acid derivative.

References

- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis.

- Bioconjugation Applic

- Chemistry LibreTexts. (2023).

- Kim, J. H., et al. (2014). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. International Journal of Cosmetic Science, 36(4), 345-351.

- McGill University. (n.d.).

- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

- Wu, H., et al. (2015). A D-peptide ligand of nicotine acetylcholine receptors for brain-targeted drug delivery.

Sources

Application Note & Protocol: Cleavage Cocktails for Peptides Containing Boc-Lys(Nicotinoyl)-OH

Abstract

This document provides a comprehensive guide for the final cleavage and deprotection of synthetic peptides containing the Boc-Lys(Nicotinoyl)-OH residue. The Nicotinoyl (Nic) group, used for side-chain protection of Lysine, exhibits notable stability to standard acidolytic cleavage conditions employed in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This unique property allows for its retention on the final peptide, which is often desired for subsequent modification or biological activity studies. This note details the chemical principles, provides validated protocols for Trifluoroacetic Acid (TFA)-based cleavage while preserving the Nicotinoyl moiety, and offers a guide for troubleshooting common issues. The target audience includes researchers, scientists, and professionals in peptide chemistry and drug development.

Introduction: The Role and Stability of the Nicotinoyl Protecting Group

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for creating complex and modified peptides.[1] The Nicotinoyl (Nic) group, a derivative of nicotinic acid, serves as a robust protecting group for the ε-amino function of Lysine. Its primary advantage lies in its stability to the standard, strongly acidic conditions used for the final cleavage of the peptide from the resin support and the removal of most other side-chain protecting groups, such as Boc, tBu, and Trt.[2][3]

While the Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), and most side-chain groups are cleaved with strong acid (e.g., TFA), the Nicotinoyl group remains intact.[2][4] This orthogonality is crucial for synthetic strategies that require the Lysine side-chain to remain protected for post-synthetic modifications or as a permanent feature of the final molecule. This guide focuses on the critical final step: cleaving the peptide from the resin while ensuring the quantitative retention of the Lys(Nic) modification.

Chemical Principles of Cleavage and Scavenging

The final step in SPPS involves treating the peptidyl-resin with a strong acid, typically a high concentration of Trifluoroacetic Acid (TFA).[5] This single-step process is designed to achieve two goals simultaneously:

-

Cleavage of the Linker: The acid breaks the bond anchoring the C-terminus of the peptide to the solid support (e.g., Wang or Rink Amide resin).[5]

-

Global Side-Chain Deprotection: Acid-labile protecting groups on various amino acid side chains (e.g., Boc on Lys/Trp, Pbf on Arg, tBu on Asp/Glu/Tyr, Trt on Cys/His/Asn/Gln) are removed.[6]

During this process, highly reactive electrophilic species, primarily carbocations (like the tert-butyl cation from Boc or tBu groups), are generated.[7][8] If left unchecked, these cations can irreversibly modify sensitive amino acid residues, particularly Tryptophan (alkylation) and Methionine (oxidation), leading to significant impurities.[7][9]

To prevent these side reactions, scavengers are added to the cleavage cocktail.[7] These are nucleophilic reagents that efficiently trap, or "scavenge," the reactive cations.[8] The selection of a scavenger cocktail is critical and must be tailored to the peptide's amino acid composition.[6]

Recommended Cleavage Protocol for Preserving Lys(Nic)

The following protocol is optimized for the cleavage of peptides containing this compound from standard resins (e.g., Rink Amide, Wang) while removing common acid-labile side-chain protecting groups. The key is the use of a well-defined scavenger mixture to ensure a high-purity crude product with the Nicotinoyl group fully intact.

Designing the Cleavage Cocktail

A universal and highly effective cleavage cocktail for most sequences, including those with sensitive residues like Trp, Met, and Cys, is TFA/TIS/H₂O/EDT . The rationale for this combination is detailed below.

| Component | Typical % (v/v) | Role and Rationale |

| Trifluoroacetic Acid (TFA) | 85 - 95% | The primary cleavage and deprotection reagent. Its high acidity efficiently cleaves the resin linker and removes acid-labile groups like Boc, tBu, Pbf, and Trt.[5][10] |

| Triisopropylsilane (TIS) | 2.5 - 5% | An excellent scavenger for trityl (Trt) cations and other carbocations.[8] It acts as a hydride donor, reducing the cations to neutral species. Crucial for peptides containing Cys(Trt), His(Trt), Asn(Trt), or Gln(Trt). |

| Water (H₂O) | 2.5 - 5% | A universal scavenger for tert-butyl cations generated from Boc and tBu groups.[10] Its presence is vital for peptides containing Asp(tBu), Glu(tBu), Ser(tBu), Thr(tBu), and Tyr(tBu). |

| 1,2-Ethanedithiol (EDT) | 2.5% | A potent thiol-based scavenger particularly effective at preventing re-attachment of Trt groups to Cysteine and minimizing side reactions with Tryptophan.[7][11] It also helps to maintain a reducing environment, protecting Methionine from oxidation.[12] |

Note: For peptides that do not contain Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient and highly effective.[13]

Step-by-Step Experimental Protocol

-

Preparation:

-

Cleavage Reaction:

-

Prepare the cleavage cocktail fresh just before use.[6] For a 0.1 mmol synthesis, prepare 2-3 mL of the cocktail.

-

Add the cleavage cocktail to the resin. Ensure the resin is fully wetted and suspended.

-

Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple Arginine(Pbf) residues may require longer cleavage times (up to 4 hours).[6][7]

-

A deep yellow or orange color is normal if Trityl-based protecting groups are present, indicating the formation of the trityl cation.[6]

-

-

Peptide Isolation:

-

Filter the cleavage solution, collecting the filtrate which contains the crude peptide, into a clean centrifuge tube.

-

Wash the resin once or twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.[12]

-

In a separate, larger centrifuge tube, add 10-fold the volume of cold (4°C) diethyl ether or methyl t-butyl ether (MTBE).

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form immediately.

-

Incubate the suspension at 4°C or on ice for at least 30 minutes to ensure complete precipitation.[15]

-

-

Washing and Drying:

-

Centrifuge the suspension (e.g., at 3000-5000 rpm for 5 minutes) to pellet the crude peptide.

-

Carefully decant and discard the ether supernatant.

-

Wash the peptide pellet twice more by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. This removes residual scavengers and cleaved protecting groups.

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen or under high vacuum to remove all traces of ether. The result is a fluffy, white to off-white solid.

-

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the peptidyl-resin to the purified final product.

Caption: Workflow for cleavage and purification of Lys(Nic)-containing peptides.

Verification and Quality Control

After cleavage and drying, the crude peptide should be analyzed to confirm the success of the procedure.

-

Mass Spectrometry (LC-MS): This is the most critical analysis. The observed molecular weight should match the calculated theoretical mass of the peptide with the Nicotinoyl group still attached. The absence of a peak corresponding to the unprotected peptide confirms the stability of the Nic group.

-

Reverse-Phase HPLC (RP-HPLC): An analytical HPLC run will show the purity profile of the crude product. A major peak corresponding to the desired product is expected.

Example Mass Verification:

| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Status |

| Ac-Tyr-Lys(Nic)-Gly-Phe-NH₂ | 632.7 | 632.8 | Success |

| H-Arg-Gly-Asp-Lys(Nic)-NH₂ | 590.6 | 590.7 | Success |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Peptide Yield | 1. Incomplete cleavage from the resin.2. Peptide precipitation was incomplete.3. Peptide is highly soluble in ether. | 1. Extend cleavage time to 4 hours, especially if multiple Arg(Pbf) residues are present.[6]2. Ensure ether is sufficiently cold and allow more time for precipitation.3. Use a different precipitation solvent like MTBE. Perform a second precipitation from the ether supernatant if significant loss is suspected. |

| Extra Peaks in HPLC/MS (Adducts) | 1. Insufficient or incorrect scavengers.2. Oxidation of Met or Cys. | 1. Review the peptide sequence and ensure the correct scavenger cocktail was used (e.g., add TIS for Trt groups, EDT for Trp/Met).[9][16]2. Ensure the cleavage cocktail was freshly prepared and consider bubbling nitrogen through the reaction to minimize oxidation.[12] |

| Partial or Complete Loss of Nicotinoyl Group | 1. Incorrect cleavage acid used (e.g., HF).2. Extreme cleavage duration/temperature. | 1. The Nicotinoyl group is highly stable to TFA. This is an extremely unlikely outcome with the prescribed TFA-based protocols. Confirm that no other deprotection steps (e.g., strong reductive or basic conditions) were inadvertently applied.2. Adhere strictly to the recommended 2-4 hour cleavage time at room temperature. |

| Incomplete Removal of Other Side-Chain Groups (e.g., Pbf) | 1. Cleavage time was too short. | 1. Increase cleavage time to 3-4 hours. Monitor deprotection over time with small-scale trial cleavages analyzed by LC-MS.[6] |

Conclusion

The successful cleavage of peptides containing this compound is readily achievable using standard TFA-based protocols, provided that a carefully selected scavenger cocktail is employed. The Nicotinoyl group's inherent stability to strong acidolysis makes it an excellent orthogonal protecting group. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently obtain their target peptides with high purity and yield, preserving the critical Lys(Nic) modification for downstream applications.

References

-

Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

-

Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available at: [Link]

-

Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. Available at: [Link]

-

CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

-

NIH. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. Available at: [Link]

-

Spiral. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Available at: [Link]

- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.

-

Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. polypeptide.com [polypeptide.com]

- 12. peptide.com [peptide.com]

- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Application Notes and Protocols for Utilizing Boc-Lys(Nicotinoyl)-OH in Cyclic Peptide Synthesis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nα-Boc-Nε-nicotinoyl-L-lysine (Boc-Lys(Nicotinoyl)-OH) in the synthesis of cyclic peptides. The unique chemical properties of the nicotinoyl protecting group on the lysine side chain, in conjunction with the acid-labile Boc group on the α-amino group, offer a strategic advantage for orthogonal protection schemes. This allows for selective deprotection and subsequent intramolecular cyclization, a critical process in the synthesis of conformationally constrained peptides with enhanced biological activity and stability. This guide details the underlying chemical principles, step-by-step protocols for solid-phase peptide synthesis (SPPS), on-resin cyclization, and final cleavage, supported by mechanistic insights and illustrative diagrams.

Introduction: The Strategic Advantage of this compound

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their improved metabolic stability, enhanced receptor binding affinity, and increased cell permeability compared to their linear counterparts.[1][2] The synthesis of these complex structures often relies on sophisticated orthogonal protection strategies, where different protecting groups can be selectively removed under specific conditions without affecting others.[3][4]

This compound is a specialized amino acid derivative designed for such advanced synthetic schemes. It features:

-

Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for the α-amino function, forming the basis of the Boc-SPPS strategy.[5][6]

-

Nε-Nicotinoyl Protection: The nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), protects the ε-amino group of the lysine side chain. This group exhibits stability to the acidic conditions used for Boc removal but can be cleaved under different, specific conditions, making it an excellent orthogonal partner to the Boc group.

This orthogonality is the cornerstone of its utility, enabling the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups are intact. This allows for subsequent intramolecular reactions, most notably the formation of a lactam bridge to create a cyclic peptide.

Physicochemical Properties

A clear understanding of the properties of this compound is crucial for its effective use.

| Property | Value | Source |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(nicotinoyl)-L-lysine | - |

| CAS Number | 14609-04-2 | [7][8] |

| Molecular Formula | C₁₇H₂₅N₃O₅ | [9] |

| Molecular Weight | 351.40 g/mol | [9] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. | [9] |

| Storage | 2-8°C, desiccated. | [9] |

The Orthogonal Synthesis Strategy

The core of using this compound lies in a multi-step process that leverages the differential lability of the Boc and Nicotinoyl protecting groups. This strategy is essential for directing the formation of the desired cyclic structure.[3][4][10]

Figure 1: General workflow for cyclic peptide synthesis using an orthogonal strategy.

Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific peptide sequences and scales.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a linear peptide sequence on a solid support (e.g., PAM or MBHA resin).

Materials:

-

Boc-protected amino acids (including this compound)

-

Resin (e.g., MBHA for peptide amides, PAM for peptide acids)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU.

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 25-50% TFA in DCM for 1-2 minutes.

-

Drain and treat with 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).

-

-

Neutralization: Neutralize the resin with 5-10% DIPEA in DMF (2x for 2 minutes each). Wash with DMF (3x).

-

Amino Acid Coupling:

-

Dissolve the Boc-amino acid (2-4 equivalents relative to resin substitution) and HOBt (2-4 eq.) in DMF.

-

Add DCC (2-4 eq.) and pre-activate for 10-15 minutes at 0°C. For this compound, ensure complete dissolution.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2-4 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, repeat the coupling step.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Wash: Wash the resin with DMF (3x) and DCM (3x).

-

Cycle Repetition: Repeat steps 2-7 for each amino acid in the sequence.

Protocol 2: On-Resin Cyclization via Lactam Bridge Formation

This protocol describes the key steps of selective deprotection and intramolecular cyclization on the solid support. This example assumes cyclization between the lysine side chain and the C-terminus of the peptide.

Materials:

-

Peptide-resin from Protocol 1

-

Reagents for nicotinoyl deprotection (e.g., specific enzymatic or chemical methods). Note: The deprotection of the nicotinoyl group is less commonly documented than standard protecting groups and may require specific conditions, such as enzymatic cleavage or specific chemical treatments that do not affect other protecting groups. Researchers may need to consult specialized literature or perform optimization studies. A potential method involves mild methanolysis catalyzed by a non-nucleophilic base.[11]

-

Coupling reagents for cyclization (e.g., PyBOP, HATU)

-

DIPEA

-

DMF (high purity, low water content)

Procedure:

-

Final Nα-Boc Deprotection: Remove the final N-terminal Boc group as described in Protocol 1, Step 2.

-

Selective Nε-Nicotinoyl Deprotection:

-

Wash the peptide-resin with an appropriate solvent.

-

Treat the resin with the chosen deprotection reagent for the nicotinoyl group. This step is critical and sequence-dependent. Careful monitoring by mass spectrometry of a small cleaved sample is highly recommended.

-

Wash the resin extensively to remove all traces of the deprotection reagents.

-

-

Intramolecular Cyclization:

-

Swell the resin in a large volume of DMF. The reaction should be performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.[2]

-

Add the coupling reagent (e.g., PyBOP, 3-5 eq.) and a hindered base like DIPEA (6-10 eq.).

-

Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

-

Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing via LC-MS.

-

-

Wash: Once cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.

Figure 2: Key steps in the on-resin cyclization process.

Protocol 3: Final Cleavage and Purification

Materials:

-

Cyclized peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole, cresol)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

TFA (HPLC grade)

-

Reverse-Phase HPLC (RP-HPLC) system

Procedure:

-

Preparation for Cleavage: Dry the peptide-resin thoroughly under high vacuum. Place it in a specialized HF cleavage apparatus.

-

HF Cleavage:

-

Add scavengers (e.g., 10% anisole) to the resin.

-

Cool the apparatus to -10°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

CAUTION: HF is extremely hazardous. This procedure must be performed by trained personnel in a dedicated fume hood with appropriate personal protective equipment.

-

-

Peptide Precipitation and Washing:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Centrifuge and decant the ether. Repeat this wash 2-3 times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in an aqueous solution (e.g., 10-50% acetic acid or ACN/water with 0.1% TFA).

-

Filter to remove any resin particles.

-

Lyophilize (freeze-dry) the solution to obtain a fluffy powder.

-

-

Purification:

-

Dissolve the lyophilized crude peptide in a minimal amount of appropriate solvent.

-

Purify the cyclic peptide using preparative RP-HPLC with a suitable gradient of ACN/water containing 0.1% TFA.

-

Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure product.

-

-

Final Product: Pool the pure fractions and lyophilize to obtain the final, pure cyclic peptide.

Conclusion and Future Perspectives

This compound is a powerful and strategic building block for the synthesis of complex cyclic peptides. Its utility is rooted in the principles of orthogonal protection, allowing for controlled, on-resin modifications that are crucial for constructing conformationally constrained molecules. The protocols outlined in this guide provide a robust framework for the successful application of this reagent. While the selective deprotection of the nicotinoyl group may require optimization, the potential to create novel cyclic peptides with enhanced therapeutic properties makes this compound an invaluable tool for peptide chemists and drug developers. Further research into milder and more efficient deprotection methods for the nicotinoyl group will continue to expand its applicability in the field.

References

-

Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. National Institutes of Health (PMC). Available at: [Link]

-